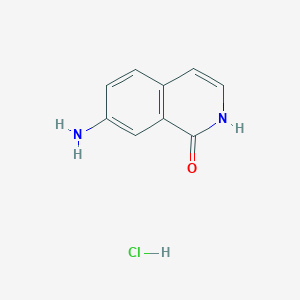
7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride: is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of an amino group at the 7th position and a dihydroisoquinolinone structure, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as isoquinoline derivatives.
Amination Reaction: The introduction of the amino group at the 7th position is achieved through an amination reaction. This can be done using reagents like ammonia or amines under controlled conditions.
Cyclization: The formation of the dihydroisoquinolinone ring structure is accomplished through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as:
Flow Chemistry: Continuous flow reactors for efficient and scalable synthesis.
Automated Synthesis: Use of automated systems to optimize reaction conditions and minimize human intervention.
化学反应分析
Types of Reactions: 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its fully reduced form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Fully reduced isoquinoline derivatives.
Substitution Products: Various substituted isoquinoline derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe in biological studies to investigate cellular processes.
Medicine:
Pharmaceutical Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and specialty compounds.
作用机制
The mechanism of action of 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to alterations in cellular pathways and physiological responses.
相似化合物的比较
- 7-Amino-1,2-dihydroisoquinolin-3-one hydrochloride
- 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Comparison:
- Structural Differences: The position and nature of functional groups vary among these compounds, leading to differences in chemical reactivity and biological activity.
- Unique Properties: 7-Amino-1,2-dihydroisoquinolin-1-one hydrochloride is unique due to its specific substitution pattern and the presence of the dihydroisoquinolinone ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
7-amino-2H-isoquinolin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-5H,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYNPGMSFQQPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-methyl-2-(propylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2469353.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)
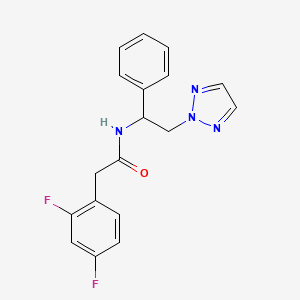
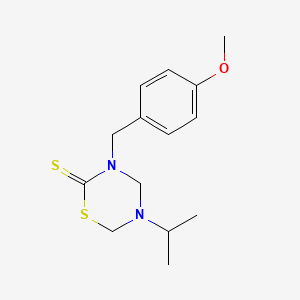
![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 3,5-DIFLUOROBENZOATE](/img/structure/B2469358.png)
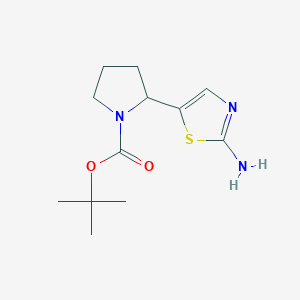
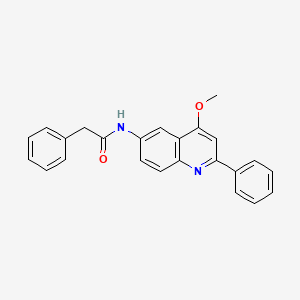
![4-butoxy-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2469365.png)
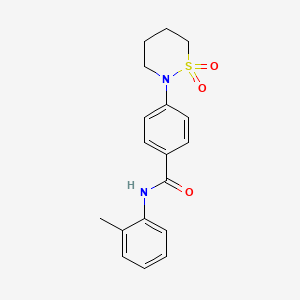
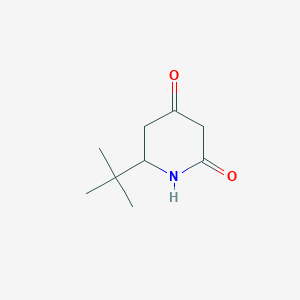

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)


